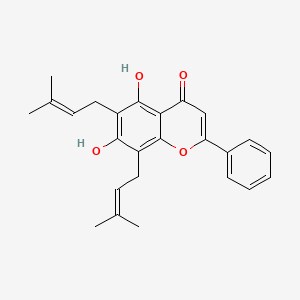
6,8-Di-DMA-chrysin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-DMA-chrysin involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Di-DMA-chrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The prenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the prenyl groups under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 6,8-Di-DMA-chrysin is used as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential to modulate cellular signaling pathways. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a candidate for anticancer drug development .
Medicine: The compound’s anti-inflammatory and antioxidant properties are being investigated for therapeutic applications in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: this compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant effects .
Mecanismo De Acción
6,8-Di-DMA-chrysin exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways involved in apoptosis, oxidative stress, and inflammation. For example, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, it activates the caspase cascade, leading to programmed cell death in cancer cells .
Comparación Con Compuestos Similares
Chrysin: The parent compound of 6,8-Di-DMA-chrysin, known for its anti-inflammatory and anticancer properties.
Luteolin: Another flavonoid with similar biological activities, including antioxidant and anti-inflammatory effects.
Apigenin: A flavonoid with anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness: this compound is unique due to the presence of prenyl groups at positions 6 and 8, which enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, chrysin .
Propiedades
Número CAS |
50678-89-2 |
|---|---|
Fórmula molecular |
C25H26O4 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
Clave InChI |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
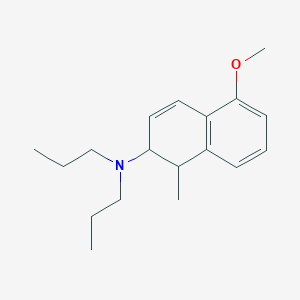

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
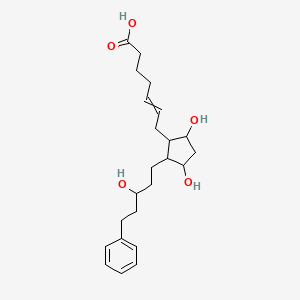

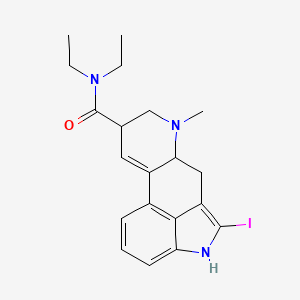

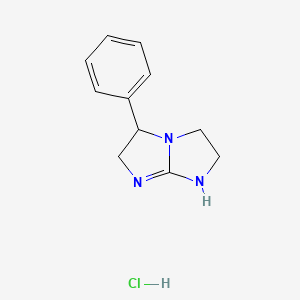
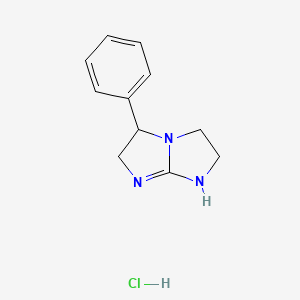
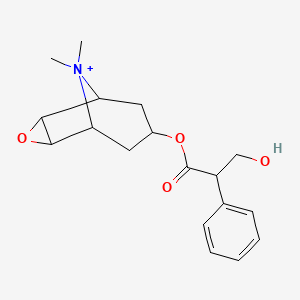
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
